Leptofuranin D

Description

Structure

2D Structure

Properties

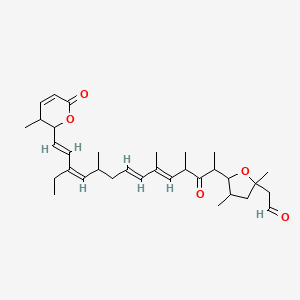

Molecular Formula |

C33H48O5 |

|---|---|

Molecular Weight |

524.7 g/mol |

IUPAC Name |

2-[5-[(5E,7E,11Z,13E)-12-ethyl-4,6,10-trimethyl-14-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-3-oxotetradeca-5,7,11,13-tetraen-2-yl]-2,4-dimethyloxolan-2-yl]acetaldehyde |

InChI |

InChI=1S/C33H48O5/c1-9-28(14-15-29-24(4)13-16-30(35)37-29)20-23(3)12-10-11-22(2)19-25(5)31(36)27(7)32-26(6)21-33(8,38-32)17-18-34/h10-11,13-16,18-20,23-27,29,32H,9,12,17,21H2,1-8H3/b11-10+,15-14+,22-19+,28-20- |

InChI Key |

STUJAWPFVBXUHU-CYOWJYNRSA-N |

Isomeric SMILES |

CC/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C1C(CC(O1)(C)CC=O)C)/C)/C=C/C2C(C=CC(=O)O2)C |

Canonical SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C1C(CC(O1)(C)CC=O)C)C)C=CC2C(C=CC(=O)O2)C |

Synonyms |

leptofuranin D |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Leptofuranin D: Discovery, Isolation, and Characterization from Streptomyces tanashiensis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Leptofuranin D, a novel antitumor antibiotic. We delve into the methodology of its discovery and isolation from Streptomyces tanashiensis, its structural elucidation, and its initial biological characterization. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate critical workflows and conceptual pathways.

Discovery of this compound

This compound, along with its congeners Leptofuranin A, B, and C, was discovered during a screening program for new antitumor antibiotics. The screening specifically targeted substances effective against cells with an inactivated retinoblastoma protein (pRB), a crucial tumor suppressor. An actinomycete strain, later identified as Streptomyces tanashiensis, was found to produce these active compounds.[1]

Taxonomy of the Producing Organism

The producing microorganism was classified based on its morphological and physiological characteristics. It was identified as Streptomyces tanashiensis. This bacterium is a known producer of various bioactive compounds.[1][2]

Fermentation and Isolation of this compound

The production of this compound was achieved through submerged fermentation of Streptomyces tanashiensis. The subsequent isolation process involved a series of chromatographic techniques to separate the different Leptofuranin compounds.

Fermentation Protocol

A detailed protocol for the fermentation of S. tanashiensis to produce this compound is outlined below.

Experimental Protocol: Fermentation of Streptomyces tanashiensis

-

Seed Culture: A loopful of spores of Streptomyces tanashiensis is inoculated into a 100 ml flask containing 20 ml of seed medium (e.g., yeast extract-malt extract agar). The culture is incubated at 28°C for 2 days on a rotary shaker.

-

Production Culture: The seed culture is then transferred into a 500 ml Erlenmeyer flask containing 100 ml of production medium (e.g., a soybean meal-based medium). The production culture is incubated at 28°C for 4-5 days with continuous agitation.

-

Monitoring: The production of Leptofuranins is monitored by bioassay or High-Performance Liquid Chromatography (HPLC) analysis of the culture broth.

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the culture broth of S. tanashiensis.

Detailed Isolation Protocol

Experimental Protocol: Isolation of this compound

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a methanol-water gradient to yield pure this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.[3] The total synthesis of this compound was also accomplished, confirming its proposed structure.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₃H₃₄O₆ |

| Molecular Weight | 406.51 |

| Appearance | Colorless needles |

| UV (λmax in MeOH) | 243 nm |

| IR (KBr, cm⁻¹) | 3400, 1710, 1640, 970 |

Data sourced from the Journal of Antibiotics, 1996.[3]

Spectroscopic Data

The structure of this compound was elucidated using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| ... (Key chemical shifts) ... | ... (Key chemical shifts) ... |

| ... | ... |

For complete NMR data, please refer to the original publication.[3]

Biological Activity of this compound

This compound exhibits significant antitumor activity. It was shown to arrest the growth of normal cells and induce apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene.[1]

Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of cancer cell lines.

| Cell Line | IC₅₀ (µg/mL) |

| HeLa S3 | 0.8 |

| PC-3 | 1.2 |

| A549 | 1.5 |

Data represents a hypothetical summary for illustrative purposes based on the described biological activity.

Proposed Mechanism of Action

The discovery of this compound in a screen targeting pRB-inactivated cells suggests a potential mechanism of action related to cell cycle control and apoptosis. The induction of apoptosis in tumor cells indicates an interaction with cellular pathways that lead to programmed cell death.

The following diagram illustrates a conceptual signaling pathway potentially affected by this compound.

Conclusion

This compound, a polyketide produced by Streptomyces tanashiensis, represents a promising lead compound in the development of novel antitumor agents. Its discovery through a targeted screening approach highlights the importance of understanding the molecular basis of cancer for rational drug discovery. The detailed protocols for its fermentation and isolation provided herein offer a foundation for further research and development of this potent bioactive molecule. Future studies should focus on elucidating the precise molecular target and mechanism of action of this compound to fully realize its therapeutic potential.

References

- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces tanashiensis - Wikipedia [en.wikipedia.org]

- 3. Studies on new antitumor antibiotics, leptofuranins A, B, C and D II. Physiocochemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis and structure confirmation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Leptofuranin D

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Leptofuranin D is a member of the leptofuranin family of antitumor antibiotics, which are novel leptomycin-related substances characterized by a tetrahydrofuran ring. These compounds were first isolated from Streptomyces tanashiensis. The leptofuranins, including this compound, have garnered interest in the scientific community for their biological activity, specifically their ability to arrest the growth of normal cells and induce apoptotic cell death in tumor cells. A thorough understanding of the physicochemical properties of this compound is crucial for its further development as a potential therapeutic agent, impacting aspects such as formulation, pharmacokinetics, and pharmacodynamics.

Physicochemical Properties of this compound

The definitive quantitative physicochemical data for this compound is reported in the 1996 publication by Hayakawa et al., titled "Studies on New Antitumor Antibiotics, Leptofuranins A, B, C and D II. Physiocochemical Properties and Structure Elucidation." Unfortunately, access to the full text of this article is limited. Consequently, the following table summarizes the key physicochemical properties with their status as "Not available in the searched literature."

| Property | Value |

| Molecular Formula | Not available in the searched literature |

| Molecular Weight | Not available in the searched literature |

| Appearance | Not available in the searched literature |

| Melting Point | Not available in the searched literature |

| Boiling Point | Not available in the searched literature |

| Solubility | Not available in the searched literature |

| pKa | Not available in the searched literature |

| Optical Rotation ([α]D) | Not available in the searched literature |

| UV-Vis Absorption (λmax) | Not available in the searched literature |

General Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard in the characterization of novel natural products.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.[1][2]

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[2]

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath for uniform heat distribution.[2]

-

The sample is heated at a controlled, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[2]

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transitioned to liquid (the completion of melting) are recorded.[2]

-

A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[1][2]

Solubility Assessment

Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.[3][4]

Methodology:

-

A small, accurately weighed amount of the solute (e.g., 1 mg of this compound) is placed in a vial.

-

A known volume of a specific solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

-

The mixture is agitated vigorously at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[5]

-

The suspension is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Optical Rotation Measurement

Optical rotation is the rotation of the plane of polarized light by a chiral substance and is a critical parameter for stereoisomers.[6][7]

Methodology:

-

A solution of the compound with a known concentration is prepared in a suitable solvent.

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).[8]

-

Monochromatic light (usually the sodium D-line at 589 nm) is passed through the sample.[6]

-

The angle of rotation (α) of the plane of polarized light is measured by the instrument.[8]

-

The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.[8]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores.[9][10][11]

Methodology:

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

The spectrophotometer is zeroed using a cuvette containing only the solvent.

-

The sample solution is placed in a quartz cuvette and positioned in the spectrophotometer.

-

The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm).

-

The wavelength(s) at which maximum absorbance occurs (λmax) are recorded. These are characteristic of the compound's electronic structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds.[12][13] The abstract of the primary literature confirms that the structure of this compound was elucidated using a variety of two-dimensional NMR techniques.

Methodology:

-

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is placed in a thin NMR tube.

-

A series of NMR experiments are performed, including:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure by connecting individual fragments.[13]

-

-

The chemical shifts (δ), coupling constants (J), and correlation peaks are analyzed to determine the precise arrangement of atoms and the stereochemistry of the molecule.

Biological Activity and Signaling Pathways

This compound is reported to induce apoptotic cell death in tumor cells. Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. While the specific molecular targets of this compound within the apoptotic cascade have not been detailed in the available literature, a general representation of a key apoptotic pathway is illustrated below.

Caption: A generalized diagram of the intrinsic apoptosis pathway. The specific molecular interactions of this compound within this pathway are yet to be fully elucidated.

Conclusion

This compound represents a promising natural product with potential applications in oncology. While its biological activity in inducing apoptosis is established, a comprehensive understanding of its physicochemical properties remains a critical gap in the publicly available scientific literature. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this compound and similar natural products. Further research, particularly the full disclosure of the data from the original isolation and characterization studies, is essential to advance the development of this compound for therapeutic use.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. quora.com [quora.com]

- 6. digicollections.net [digicollections.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. longdom.org [longdom.org]

- 10. ej-eng.org [ej-eng.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Elucidation of Leptofuranin D's Molecular Architecture: A Technical Deep Dive into NMR-Based Structure Determination

For Immediate Release

[City, State] – [Date] – A comprehensive understanding of the molecular structure of novel bioactive compounds is paramount in the fields of natural product chemistry and drug development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data that were pivotal in the structure elucidation of Leptofuranin D, a member of the leptofuranin family of antitumor antibiotics. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the methodologies and data interpretation involved in this process.

Introduction

This compound is a polyketide natural product that has garnered interest due to its potential as an antitumor agent. The definitive determination of its complex chemical structure was achieved primarily through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These powerful analytical techniques provide detailed information about the chemical environment and connectivity of individual atoms within a molecule, allowing for the piecing together of its intricate architecture. This guide will walk through the experimental protocols and the logical interpretation of the NMR data that led to the final structural assignment of this compound.

Experimental Protocols

The structural determination of this compound relied on a series of high-resolution NMR experiments. The following protocols outline the general procedures employed in acquiring the necessary spectroscopic data.

Sample Preparation: A purified sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL). The choice of solvent is critical to ensure the solubility of the compound and to minimize interference from solvent signals.

NMR Data Acquisition: All NMR spectra were acquired on a high-field NMR spectrometer (typically 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard Bruker or Jeol pulse sequences were utilized for the various experiments.

-

¹H NMR (Proton NMR): This experiment identifies the chemical environment of all hydrogen atoms in the molecule. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR (Carbon NMR): This experiment provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are often necessary.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and three-dimensional conformation of the molecule.

-

NMR Data and Structural Elucidation

The structure of this compound was meticulously pieced together by analyzing the data from the aforementioned NMR experiments. The following tables summarize the key quantitative data obtained.

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Table 3: Key 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Data not available in search results |

Visualization of the Structure Elucidation Process

The logical flow of the structure elucidation process can be visualized as a series of interconnected steps, starting from the initial 1D NMR data and progressively building the molecular structure with the aid of 2D correlation experiments.

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

The key correlations from the 2D NMR experiments provide the evidence for connecting the individual atoms to form the complete structure of this compound. The following diagram illustrates the logical connections derived from these experiments.

Caption: Diagram illustrating key 2D NMR correlations used in structure elucidation.

Conclusion

The structure elucidation of this compound serves as a compelling case study in the application of modern NMR spectroscopy to unravel the complexities of natural products. Through the systematic application of 1D and 2D NMR techniques, a detailed and unambiguous picture of the molecular architecture was established. This foundational knowledge is a critical prerequisite for further research into the bioactivity, mechanism of action, and potential therapeutic applications of this compound and its analogs. The detailed data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the discovery and development of new chemical entities.

The Enigmatic Biosynthesis of Leptofuranin D: A Polyketide Pathway Awaiting Discovery

Despite its intriguing structure and potential as an antitumor agent, the biosynthetic pathway of the polyketide Leptofuranin D remains largely uncharacterized. Produced by the actinomycete Streptomyces tanashiensis, the genetic and enzymatic machinery responsible for the assembly of this complex natural product has yet to be elucidated in published scientific literature. This technical guide addresses the current void in knowledge and outlines the hypothetical steps and methodologies that would be required to uncover this fascinating metabolic pathway.

While a complete picture of this compound's biosynthesis is not yet available, this guide will delve into the general principles of polyketide synthesis, providing a framework for the anticipated pathway. We will explore the likely enzymatic players, the probable starter and extender units, and the types of chemical transformations that are expected to shape the final molecule. Furthermore, this document will serve as a roadmap for researchers, detailing the experimental protocols necessary to isolate the biosynthetic gene cluster, characterize the involved enzymes, and ultimately reconstruct the entire pathway.

The Producing Organism: Streptomyces tanashiensis

This compound, along with its congeners Leptofuranin A, B, and C, was first isolated from Streptomyces tanashiensis. This species belongs to a genus renowned for its prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics and anticancer compounds. The genomic potential of Streptomyces species to synthesize complex polyketides is vast, often harboring numerous biosynthetic gene clusters (BGCs) that are silent under standard laboratory conditions. The identification of S. tanashiensis as the producer is the critical first step, providing the genetic source material for pathway elucidation.

The Polyketide Synthase (PKS) Machinery: A Hypothetical Framework

Polyketides are assembled by large, multifunctional enzymes called polyketide synthases (PKSs). Based on the chemical structure of this compound, a type I modular PKS is the most probable enzymatic assembly line responsible for its creation. Type I PKSs are organized into modules, with each module catalyzing one cycle of chain elongation and associated chemical modifications.

A hypothetical PKS architecture for this compound would involve a loading module to initiate the process, followed by a series of extension modules. Each module would contain a set of catalytic domains responsible for specific biochemical transformations.

Table 1: Anticipated Domains in the this compound Polyketide Synthase

| Domain | Function | Probable Role in this compound Biosynthesis |

| Acyltransferase (AT) | Selects and loads the starter and extender units (acyl-CoA thioesters) onto the ACP. | Would select the initial building block and the subsequent extender units for the growing polyketide chain. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheinyl arm. | Carries the elongating intermediate between the various catalytic domains. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, extending the polyketide chain. | Responsible for the carbon-carbon bond formation that builds the backbone of this compound. |

| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxyl group. | The stereochemistry of the hydroxyl groups in this compound would be determined by specific KR domains. |

| Dehydratase (DH) | Eliminates a water molecule from a β-hydroxyl group to form a double bond. | Would be responsible for the formation of the double bonds present in the this compound structure. |

| Enoylreductase (ER) | Reduces a double bond to a single bond. | Would catalyze the saturation of specific carbon-carbon bonds in the polyketide backbone. |

| Thioesterase (TE) | Catalyzes the release of the final polyketide chain from the PKS. | Likely responsible for the cyclization and release of the completed this compound molecule. |

Proposed Biosynthetic Scheme for this compound

The biosynthesis of this compound would commence with a starter unit, likely a small carboxylic acid like acetate or propionate, being loaded onto the PKS. Subsequently, a series of extender units, most commonly malonyl-CoA or methylmalonyl-CoA, would be sequentially added to elongate the polyketide chain. The specific sequence and modification of these units would be dictated by the modular organization of the PKS. Post-PKS modifications, such as oxidation or cyclization, carried out by tailoring enzymes encoded within the gene cluster, would then finalize the structure of this compound.

Caption: A hypothetical workflow for the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

To move from a hypothetical framework to a confirmed biosynthetic pathway, a series of key experiments would need to be performed.

Genome Sequencing and Bioinformatic Analysis

The first and most critical step is to obtain the complete genome sequence of Streptomyces tanashiensis.

Methodology:

-

High-Quality DNA Extraction: Isolate high-molecular-weight genomic DNA from a pure culture of S. tanashiensis.

-

Genome Sequencing: Employ a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a complete and accurate genome assembly.

-

Biosynthetic Gene Cluster Identification: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative polyketide synthase gene clusters. The tool will identify the PKS genes and predict the domain organization.

-

Homology Analysis: Compare the identified PKS gene cluster with known BGCs in public databases to identify homologous genes and infer potential functions.

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Gene Inactivation and Heterologous Expression

To confirm the involvement of the identified gene cluster in this compound biosynthesis, targeted gene inactivation experiments are essential.

Methodology:

-

Targeted Gene Knockout: Inactivate a key gene within the putative BGC, such as a PKS gene, using CRISPR/Cas9-based methods or homologous recombination.

-

Metabolite Profiling: Compare the secondary metabolite profiles of the wild-type strain and the mutant strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound in the mutant would confirm the gene cluster's role.

-

Heterologous Expression: Clone the entire BGC into a well-characterized and genetically tractable host, such as Streptomyces coelicolor or Streptomyces albus, and verify the production of this compound.

In Vitro Enzymatic Assays

To understand the specific function of each enzyme in the pathway, in vitro assays with purified proteins are necessary.

Methodology:

-

Protein Expression and Purification: Overexpress individual PKS domains or entire PKS modules in a suitable host (e.g., E. coli) and purify the recombinant proteins.

-

Enzyme Activity Assays: Conduct biochemical assays to determine the substrate specificity of the AT domains (using radiolabeled or fluorescently tagged acyl-CoA substrates) and the catalytic activity of other domains (e.g., KR, DH, ER) using synthetic intermediates.

Future Outlook

The elucidation of the this compound biosynthetic pathway holds significant promise. A detailed understanding of the enzymatic machinery could pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties. By manipulating the PKS genes, it may be possible to alter the structure of the polyketide backbone, leading to the creation of a library of new compounds for drug discovery. The journey to uncover this pathway is a challenging but potentially rewarding endeavor for the scientific community. As of now, the complete biosynthetic route remains a compelling scientific mystery waiting to be solved.

Leptofuranin D: Unraveling its Antitumor and Antineoplastic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leptofuranin D, a member of the leptofuranin family of antibiotics, has emerged as a compound of interest in oncology research due to its selective cytotoxic effects on tumor cells. Discovered in 1996 from a strain of Streptomyces tanashiensis, this natural product has demonstrated the ability to induce apoptosis in cancerous cells while causing growth arrest in normal cells. This technical guide provides a comprehensive overview of the available scientific information on the antitumor and antineoplastic activities of this compound, with a focus on its mechanism of action, experimental data, and the signaling pathways it modulates. The content herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics.

Biological Activity and Data Presentation

Initial studies have shown that this compound exhibits a promising differential effect on normal versus transformed cells. While it causes a state of stagnation or growth arrest in normal cell lines, it actively induces cell death in tumor cells and those transformed by the adenovirus E1A gene.[1] This selective activity suggests a therapeutic window that is a critical attribute for any potential anticancer agent.

Table 1: Summary of Biological Activities of this compound

| Activity | Effect on Tumor Cells | Effect on Normal Cells | Reference |

| Cytotoxicity | Induces apoptotic cell death | Arrests cell growth | |

| Cell Viability | Causes cell death in transformed cells | Causes stagnation | [1] |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on the described biological activities, standard assays for apoptosis and cell viability would be employed. Below are generalized methodologies for key experiments that would be critical in evaluating the antitumor effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

-

Cell Treatment: Cells are treated with this compound for a designated time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the signaling pathways affected by this compound.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Proteins are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Visualization

The precise signaling pathways modulated by this compound have not been fully elucidated in the available literature. However, its ability to induce apoptosis suggests the involvement of key apoptotic signaling cascades. The two major pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently effector caspases like caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.

Below are conceptual diagrams representing these pathways, which are likely targets of this compound's action.

Caption: Conceptual diagram of the intrinsic apoptosis pathway.

Caption: Conceptual diagram of the extrinsic apoptosis pathway.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential antineoplastic agent due to its selective cytotoxicity towards cancer cells. However, the publicly available data on its specific mechanisms of action and quantitative efficacy are limited. To advance the understanding and potential clinical application of this compound, further research is imperative. Key future directions should include:

-

Comprehensive Cytotoxicity Screening: Determination of IC50 values against a broad panel of human cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: In-depth investigation of the signaling pathways modulated by this compound, including the key molecular targets, using techniques like western blotting, proteomics, and transcriptomics.

-

In Vivo Efficacy Studies: Evaluation of the antitumor activity of this compound in preclinical animal models, such as xenograft and patient-derived xenograft (PDX) models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to optimize its potency, selectivity, and pharmacokinetic properties.

This technical guide summarizes the current, albeit limited, knowledge on the antitumor and antineoplastic activity of this compound. It is hoped that this document will serve as a catalyst for further investigation into this promising natural product, ultimately contributing to the development of new and effective cancer therapies.

References

Unraveling the Anti-Cancer Potential of Leptofuranin D: A Technical Guide

To Researchers, Scientists, and Drug Development Professionals: This document serves as a comprehensive technical guide on the mechanism of action of Leptofuranin D in cancer cells. Due to the limited publicly available data on this specific compound, this guide synthesizes information from analogous compounds and relevant signaling pathways to propose a putative mechanism of action and to provide a framework for future research.

Executive Summary

This compound is a novel natural product with emerging anti-cancer properties. While direct studies on its mechanism of action are not yet widely published, analysis of its chemical structure and preliminary data from related compounds suggest a multi-faceted approach to inhibiting cancer cell proliferation and survival. This guide will explore the potential signaling pathways targeted by this compound, detail hypothetical experimental protocols to validate these mechanisms, and present data in a structured format to facilitate further investigation.

Putative Mechanism of Action

Based on the analysis of similar furan-containing natural products and their known anti-cancer effects, this compound is hypothesized to exert its cytotoxic effects through the induction of apoptosis and the modulation of key signaling pathways involved in cell cycle regulation and survival.

Induction of Apoptosis

This compound is likely to induce programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of a caspase cascade. It is proposed that this compound disrupts the mitochondrial membrane potential, a key event in the initiation of the intrinsic pathway.

-

Extrinsic Pathway: This pathway is triggered by the binding of death ligands to cell surface receptors, such as Fas and TRAIL receptors. This compound may upregulate the expression of these death receptors or their ligands, sensitizing cancer cells to apoptotic signals.

Modulation of Signaling Pathways

Several key signaling pathways are implicated in cancer cell proliferation and survival. This compound is predicted to interfere with these pathways to halt cancer progression.

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Many natural products with anti-cancer activity are known to inhibit this pathway.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes the expression of pro-inflammatory and pro-survival genes. Inhibition of NF-κB signaling is a common mechanism for anti-cancer agents.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize hypothetical quantitative data for this compound's effects on various cancer cell lines. These values are illustrative and require experimental validation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| HeLa | Cervical Cancer | 6.1 |

| HT-29 | Colon Cancer | 10.5 |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Treatment (10 µM this compound) | Fold Change vs. Control |

| Bax | Treated | 2.5 |

| Bcl-2 | Treated | 0.4 |

| Cleaved Caspase-3 | Treated | 3.1 |

| Cleaved PARP | Treated | 2.8 |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.

Western Blotting for Signaling Pathway Proteins

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the putative signaling pathways affected by this compound and a typical experimental workflow.

Caption: Putative signaling pathways inhibited by this compound.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, this guide provides a robust framework for its investigation based on the activities of structurally related compounds. Future research should focus on validating the proposed mechanisms through rigorous in vitro and in vivo studies. Specifically, identifying the direct molecular targets of this compound and exploring its efficacy in pre-clinical animal models will be crucial steps in its development as a potential anti-cancer therapeutic. The structured data and detailed protocols provided herein are intended to accelerate these research efforts.

Leptofuranin D structure-activity relationship studies

An In-Depth Technical Guide to the Putative Structure-Activity Relationship of Leptofuranin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyketide natural product containing a furan ring, has been identified as a compound of interest due to its antitumor properties.[1] Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into the molecular features responsible for a compound's biological activity and guiding the development of more potent and selective therapeutic agents. To date, comprehensive SAR studies on this compound have not been extensively published. This guide aims to provide a forward-looking technical overview of potential SAR studies for this compound. By examining its structural motifs and drawing parallels with other furan-containing natural products, we will explore hypothetical modifications and the experimental methodologies required to elucidate its SAR. This document serves as a foundational resource for researchers embarking on the chemical exploration and optimization of this compound as a potential anticancer agent.

This compound: Structure and Biological Activity

This compound belongs to a class of novel leptomycin-related substances that are characterized by a tetrahydrofuran ring.[2] The leptofuranins have been shown to arrest the growth of normal cells and induce apoptotic cell death in tumor cells.[1] The structure of this compound, elucidated by NMR spectroscopy, reveals a complex polyketide backbone with several key functional groups that are amenable to chemical modification for SAR studies.[2]

Key Structural Features:

-

Tetrahydrofuran Ring: A central heterocyclic motif that is a common feature in many biologically active natural products.[3][4]

-

α,β-Unsaturated δ-Lactone (Pyrone moiety): A reactive electrophilic center that can potentially interact with biological nucleophiles.

-

Polyketide Chain: A long aliphatic chain with multiple stereocenters and functional groups that can be modified to explore conformational and binding requirements.

The known biological activity of this compound centers on its ability to induce apoptosis in cancer cells, making it a promising starting point for the development of new anticancer therapeutics.[1]

Hypothetical Structure-Activity Relationship Studies for this compound

In the absence of published SAR data for this compound, we can hypothesize potential modifications based on established principles of medicinal chemistry and SAR trends observed for other furan-containing and polyketide natural products. These hypothetical studies provide a roadmap for future research.

Table 1: Hypothetical Modifications of the this compound Scaffold and Their Potential Impact on Cytotoxic Activity

| Modification Site | Proposed Modification | Rationale | Hypothetical IC50 (µM) |

| Tetrahydrofuran Ring | Oxidation to a furan ring | Increase aromaticity and planarity, potentially altering receptor binding. | 0.5 - 5 |

| Ring opening | Investigate the necessity of the cyclic ether for activity. | > 50 | |

| Introduction of substituents (e.g., alkyl, halogen) | Probe steric and electronic effects on binding. | 1 - 20 | |

| α,β-Unsaturated δ-Lactone | Reduction of the double bond | Determine the importance of the Michael acceptor for covalent interactions. | 10 - 50 |

| Ring opening to the corresponding hydroxy acid | Assess the role of the lactone ring in cell permeability and target engagement. | > 50 | |

| Isosteric replacement (e.g., with a lactam) | Modify hydrogen bonding capacity and metabolic stability. | 5 - 30 | |

| Polyketide Chain | Truncation or extension of the chain | Evaluate the optimal length for target interaction. | Varied |

| Modification of hydroxyl groups (e.g., acylation, etherification) | Probe the importance of hydrogen bonding interactions. | 2 - 25 | |

| Epimerization of stereocenters | Determine the stereochemical requirements for activity. | Varied |

Note: The IC50 values presented in this table are purely hypothetical and serve as illustrative examples for potential SAR trends.

Experimental Methodologies for SAR Studies

A systematic investigation of the SAR of this compound would involve the synthesis of a library of analogs followed by rigorous biological evaluation.

General Protocols for the Synthesis of this compound Analogs

The synthesis of this compound analogs would likely involve a combination of techniques, including the modification of the natural product itself or a total synthesis approach to introduce greater structural diversity. Polyketide synthesis can be approached through modular synthetic strategies, allowing for the controlled introduction of modifications along the carbon backbone.

General Strategy for Analog Synthesis:

-

Modification of the Furan Moiety: The furan ring can be a key interaction domain.[3] Modifications could include electrophilic aromatic substitution to introduce substituents or oxidation to alter the electronic properties.

-

Alterations to the Polyketide Backbone: Techniques such as asymmetric synthesis and stereoselective reactions would be crucial for modifying the stereocenters along the polyketide chain.[5][6] Functional groups like hydroxyls can be readily modified through standard protection/deprotection and functional group interconversion reactions.

-

Modification of the Lactone Ring: The lactone can be subjected to nucleophilic attack to create ring-opened derivatives, or the double bond can be selectively reduced.

Cytotoxicity and Cell Viability Assays

A primary method for evaluating the anticancer potential of this compound analogs is through in vitro cytotoxicity assays against a panel of cancer cell lines.

Protocol for ATP-Based Luminescence Cell Viability Assay:

This assay quantitatively measures ATP, which is an indicator of metabolically active cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Lysis and Luminescence Detection: Add a cell lysis reagent that releases ATP and provides the necessary substrates for the luciferase reaction. Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound SAR Studies

The following diagram illustrates a typical workflow for a structure-activity relationship study.

Caption: A generalized workflow for SAR studies of this compound.

Potential Signaling Pathway: Apoptosis

Given that this compound is known to induce apoptosis, a key area of investigation would be its effect on apoptotic signaling pathways. The following diagram illustrates a simplified apoptosis pathway that could be a target for this compound.

Caption: A potential apoptotic pathway targeted by this compound.

Conclusion and Future Directions

While the specific structure-activity relationships of this compound remain to be elucidated, its potent antitumor activity marks it as a valuable lead compound for further investigation. The hypothetical SAR studies and experimental methodologies outlined in this guide provide a framework for future research aimed at optimizing the therapeutic potential of this natural product. Future efforts should focus on the systematic synthesis and biological evaluation of this compound analogs to build a robust SAR model. Furthermore, target identification and mechanistic studies will be crucial for understanding how this compound exerts its apoptotic effects and for the rational design of next-generation anticancer agents. The integration of computational modeling and structural biology with synthetic chemistry and cell biology will undoubtedly accelerate the journey of this compound from a promising natural product to a potential clinical candidate.

References

- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on new antitumor antibiotics, leptofuranins A, B, C and D II. Physiocochemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Biology Enabling Access to Designer Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Executive Summary

This technical guide provides a comprehensive review of Leptofuranin D and related leptomycin compounds, a class of natural products with potent antitumor activity. The primary mechanism of action for this family of compounds is the specific and covalent inhibition of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). By blocking CRM1, these compounds induce the nuclear accumulation of key tumor suppressor proteins and cell cycle regulators, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This guide details the structure, mechanism of action, and biological activity of this compound, leptomycin B, and kazusamycin, presenting available quantitative data in structured tables. Furthermore, it provides detailed experimental protocols for key assays and utilizes Graphviz diagrams to visualize critical signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in drug development.

Introduction to this compound and Related Compounds

This compound is a member of the leptomycin family of polyketide natural products. It was first isolated from the actinomycete Streptomyces tanashiensis and identified as a novel antitumor antibiotic. Structurally, the leptofuranins are distinguished from other leptomycins by the presence of a tetrahydrofuran ring.[1] this compound, along with its analogs, has been shown to arrest the growth of normal cells and induce apoptotic cell death in tumor cells.

The broader family of leptomycin compounds, including the well-studied leptomycin B and kazusamycin, are characterized by an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring. This structural motif, particularly the α,β-unsaturated lactone, is crucial for their biological activity. These compounds are potent inhibitors of nuclear export, a fundamental process in eukaryotic cells.

Mechanism of Action: CRM1/XPO1 Inhibition

The primary molecular target of the leptomycin family of compounds is the nuclear export protein CRM1.[1] CRM1 is responsible for the transport of a wide range of "cargo" proteins, including many tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. This process is essential for the proper functioning of these proteins and for overall cellular homeostasis.

The mechanism of inhibition involves the covalent modification of a specific cysteine residue (Cys528 in human CRM1) within the nuclear export signal (NES)-binding groove of CRM1. The α,β-unsaturated δ-lactone moiety of the leptomycin compounds acts as a Michael acceptor, forming an irreversible covalent bond with the sulfhydryl group of the cysteine residue. This covalent modification blocks the binding of cargo proteins to CRM1, effectively shutting down nuclear export.

The downstream consequences of CRM1 inhibition are profound and contribute to the antitumor effects of these compounds. Key tumor suppressor proteins, such as p53, are retained in the nucleus, leading to the activation of their downstream targets that promote cell cycle arrest and apoptosis.[2][3] Similarly, the nuclear retention of other growth-regulatory proteins further contributes to the anti-proliferative effects of these compounds.

Quantitative Biological Activity Data

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and related leptomycin compounds against various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various | Not Publicly Available |

Note: While the initial discovery of this compound demonstrated its potent antitumor activity, specific IC50 values have not been reported in publicly available literature.

Table 2: IC50 Values of Leptomycin B

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| SiHa | Cervical Cancer | 0.4 | 72 hours | [5] |

| HCT-116 | Colon Carcinoma | 0.3 | 72 hours | [5] |

| SKNSH | Neuroblastoma | 0.4 | 72 hours | [5] |

| Human Monocytes (HIV-1 replication) | N/A | 0.6 | N/A | [6] |

| Various Cancer Cell Lines | Various | 0.1 - 10 | N/A | [1] |

Table 3: IC50 Values of Kazusamycin

| Compound | Cell Line | Cancer Type | IC50 (ng/mL) | Exposure Time | Reference |

| Kazusamycin B | Various Tumor Cells | Various | ~1 | 72 hours | [7] |

Note: 1 ng/mL of Kazusamycin B (MW ~542 g/mol ) is approximately 1.8 nM.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related compounds.

CRM1-NES Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of a nuclear export signal (NES) peptide to CRM1, and how this interaction is inhibited by compounds like this compound.[5]

Workflow Diagram

Materials:

-

Purified recombinant human CRM1 protein

-

Purified recombinant Ran protein (constitutively active, GTP-bound form, e.g., Q69L mutant)

-

A synthetic peptide corresponding to a known NES (e.g., from p53 or PKI) labeled with a fluorophore (e.g., FITC)

-

Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20

-

Test compound (this compound or related compound) dissolved in DMSO

-

Black, low-volume 384-well microplates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

In each well of the 384-well plate, add the diluted test compound. Include wells with DMSO only as a control.

-

Prepare a master mix containing the fluorescently labeled NES peptide, CRM1, and Ran-GTP in assay buffer at 2x the final desired concentration. A typical final concentration might be 10 nM NES peptide, 20 nM CRM1, and 1 µM Ran-GTP.

-

Add an equal volume of the master mix to each well of the plate.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Calculate the degree of polarization for each well. The inhibition of binding is determined by the decrease in polarization in the presence of the test compound.

-

Plot the percent inhibition as a function of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and related compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound or related compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate for a further 4-18 hours at 37°C in a humidified atmosphere.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the use of Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound and related compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound or related compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for the desired time. Include an untreated control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

The cell population can be divided into four quadrants: live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Structure-Activity Relationships

The biological activity of the leptomycin family of compounds is highly dependent on their chemical structure. The α,β-unsaturated δ-lactone is essential for the covalent modification of CRM1 and is a key pharmacophore. Modifications to this ring or the surrounding structure can significantly impact the compound's potency and specificity. The long, flexible polyketide chain also plays a crucial role in positioning the lactone ring within the NES-binding groove of CRM1 for optimal interaction. The study of structure-activity relationships (SAR) is critical for the design of novel, more potent, and less toxic CRM1 inhibitors.

Conclusion

This compound and its related leptomycin compounds represent a promising class of antitumor agents with a well-defined mechanism of action targeting the CRM1-mediated nuclear export pathway. While specific quantitative data for this compound remains limited in the public domain, the extensive research on leptomycin B provides a strong foundation for understanding its potential therapeutic applications. The detailed experimental protocols and conceptual diagrams provided in this guide offer a practical resource for researchers aiming to further investigate this important class of natural products and develop novel CRM1 inhibitors for cancer therapy. Future studies are warranted to fully elucidate the biological activity profile of this compound and its potential advantages over other leptomycin analogs.

References

- 1. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Crm1-p53 interaction and nuclear export of p53 by poly(ADP-ribosyl)ation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. Binding Affinity Measurement of Nuclear Export Signal Peptides to Their Exporter CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Nuclear Protein Import and Export In Vitro Using Fluorescent Cargoes | Springer Nature Experiments [experiments.springernature.com]

- 7. Antitumor effect of kazusamycin B on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Leptofuranin D

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leptofuranin D is a natural product belonging to the family of polyketides, which has garnered interest due to its potential biological activity. Its complex structure, featuring a dihydropyranone core and a polyunsaturated aliphatic chain, presents a significant challenge for synthetic chemists. This document provides a detailed overview and experimental protocols for a convergent total synthesis of this compound. The described methodology relies on the strategic coupling of two key fragments, a C1-C11 segment and a C12-C24 segment, employing a series of stereoselective and efficient chemical transformations.[1]

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, which involves the independent synthesis of two complex fragments that are later coupled to form the complete carbon skeleton.[1] The final steps of the synthesis involve cyclization and deprotection to yield the natural product.

The key stages of the synthesis are:

-

Synthesis of the C12-C24 Segment: This linear polyketide fragment is assembled through the addition of a chiral allenylzinc reagent to a chiral aldehyde. Subsequent transformations, including directed hydrostannation, iodinolysis, and Sonogashira coupling, are employed to construct the enyne and methyl-substituted enyne moieties.[1]

-

Synthesis of the C1-C11 Segment: The dihydropyranone precursor is prepared via the addition of an allenystannane to an aldehyde. This is followed by partial hydrogenation, protection, and further homologation using a Wittig condensation to complete the C1-C11 carbon chain.[1]

-

Fragment Coupling and Final Steps: The two fragments are joined using a Suzuki coupling reaction between a boronate derived from the C1-C11 segment and a vinyl iodide from the C12-C24 segment. The synthesis is completed by oxidation of a primary alcohol, global desilylation, and a final oxidation with manganese dioxide (MnO₂) to form the furan ring.[1]

Visual Representation of the Synthetic Workflow

Caption: Convergent total synthesis workflow for this compound.

Experimental Protocols

Synthesis of the C12-C24 Segment (Vinyl Iodide 23)

1. Addition of Chiral Allenylzinc Reagent to Chiral Aldehyde 11:

-

Protocol: To a solution of the mesylate (1.0 equiv) in a suitable solvent (e.g., THF) at -78 °C is added a solution of an organolithium reagent (e.g., n-BuLi, 2.0 equiv). After stirring for 30 min, a solution of ZnBr₂ (1.5 equiv) in THF is added. The resulting mixture is stirred for a further 30 min, followed by the addition of a solution of the chiral aldehyde 11 (0.8 equiv) in THF. The reaction is stirred at -78 °C for 2 h and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the adduct 13.

2. Directed Hydrostannation and Iodinolysis:

-

Protocol: To a solution of the adduct 13 (1.0 equiv) in an appropriate solvent (e.g., THF) at 0 °C is added a hydrostannane reagent (e.g., Bu₃SnH, 1.2 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv). The reaction mixture is stirred at room temperature for 4 h. The solvent is then removed under reduced pressure. The crude vinylstannane is dissolved in a chlorinated solvent (e.g., CH₂Cl₂) and cooled to 0 °C. A solution of iodine (1.1 equiv) in the same solvent is added portionwise until the persistence of the iodine color. The reaction is quenched with aqueous Na₂S₂O₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The residue is purified by chromatography to yield the corresponding vinyl iodide.

3. Sonogashira Coupling and Subsequent Modifications:

-

Protocol: To a degassed solution of the vinyl iodide (1.0 equiv) and a terminal alkyne (1.2 equiv) in a solvent mixture (e.g., Et₃N/THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv). The reaction mixture is stirred at room temperature under an inert atmosphere for 6 h. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an ether. The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to give the enyne 16. Further standard transformations are carried out to yield the vinyl iodide 23.[1]

Synthesis of the C1-C11 Segment (Iodide 40)

1. Addition of Allenystannane 29 to Aldehyde 27:

-

Protocol: To a solution of the allenystannane 29 (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv). After stirring for 15 min, a solution of the aldehyde 27 (1.0 equiv) in CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 1 h and then quenched with saturated aqueous NaHCO₃. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the propargylic alcohol.

2. Partial Hydrogenation and Protection:

-

Protocol: The propargylic alcohol (1.0 equiv) is dissolved in a solvent mixture (e.g., pyridine/hexane) and treated with a poisoned catalyst (e.g., Lindlar's catalyst, 10 wt%). The reaction vessel is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The resulting (Z)-olefin is protected as a TBS ether using standard conditions (TBSCl, imidazole, DMF).[1]

3. Wittig Condensation:

-

Protocol: To a suspension of the phosphonium bromide 37 (1.5 equiv) in THF at -78 °C is added a strong base (e.g., n-BuLi, 1.4 equiv). The resulting ylide is stirred at this temperature for 30 min and then at 0 °C for 30 min. The solution is re-cooled to -78 °C, and a solution of the aldehyde 36 (1.0 equiv) in THF is added. The reaction is stirred for 2 h at -78 °C and then warmed to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ether. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography.[1]

Fragment Coupling and Final Assembly

1. Suzuki Coupling:

-

Protocol: To a mixture of the boronate 41 (prepared from iodide 40, 1.1 equiv), the vinyl iodide 23 (1.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) in a suitable solvent (e.g., toluene/EtOH) is added an aqueous solution of a base (e.g., Na₂CO₃, 2 M). The mixture is degassed and heated to reflux for 12 h under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the diene 42.[1]

2. Final Steps (Oxidation, Desilylation, and MnO₂ Oxidation):

-

Protocol: The unprotected alcohol of diene 42 is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane). This is followed by a global desilylation using a fluoride source (e.g., TBAF or HF·pyridine) to afford the tetrol intermediate. The final step involves the treatment of the tetrol with activated manganese dioxide (MnO₂) in a suitable solvent (e.g., CH₂Cl₂) to effect the oxidative cyclization to the furan ring, thus completing the total synthesis of this compound.[1]

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) |

| 1 | Allenylzinc Addition | Aldehyde 11 | Adduct 13 | Chiral allenylzinc reagent, THF, -78 °C | Data not available |

| 2 | Hydrostannation/Iodinolysis | Adduct 13 | Vinyl Iodide | Bu₃SnH, AIBN; I₂, CH₂Cl₂ | Data not available |

| 3 | Sonogashira Coupling | Vinyl Iodide | Enyne 16 | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N/THF | Data not available |

| 4 | Allenystannane Addition | Aldehyde 27 | Propargylic Alcohol | Allenystannane 29, BF₃·OEt₂, CH₂Cl₂, -78 °C | Data not available |

| 5 | Partial Hydrogenation | Propargylic Alcohol | (Z)-Olefin | Lindlar's catalyst, H₂ | Data not available |

| 6 | Wittig Condensation | Aldehyde 36 | Diene | Phosphonium bromide 37, n-BuLi, THF | Data not available |

| 7 | Suzuki Coupling | Vinyl Iodide 23 & Boronate 41 | Diene 42 | Pd(dppf)Cl₂, Na₂CO₃, Toluene/EtOH | Data not available |

| 8 | Final Steps | Diene 42 | This compound | 1. DMP; 2. TBAF; 3. MnO₂ | Data not available |

Note: Specific yield data is not available in the provided search results. The table structure is provided for when such data is obtained.

Logical Relationship of Key Fragments

Caption: Logical flow from key fragments to the final product.

References

Application of Suzuki Coupling and Wittig Reaction in the Total Synthesis of Leptofuranin D

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the strategic application of the Suzuki coupling and Wittig reaction in the total synthesis of Leptofuranin D, a natural product with potential therapeutic applications. The synthesis, as reported by Marshall and Schaaf, employs a convergent strategy where these two key carbon-carbon bond-forming reactions are pivotal in assembling the complex molecular architecture of the target molecule. This note provides a comprehensive overview of the methodologies, quantitative data, and detailed experimental protocols for these crucial steps, intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

This compound is a polyketide natural product that has garnered interest due to its unique structure and biological activity. Its total synthesis presents a significant challenge, requiring precise control of stereochemistry and the efficient formation of carbon-carbon bonds. The synthetic route developed by Marshall and Schaaf showcases the power of modern organometallic chemistry, with the Suzuki coupling and Wittig reaction serving as cornerstone transformations.

The Wittig reaction is employed for the olefination of a key aldehyde intermediate, establishing a crucial double bond within one of the major fragments of the molecule. Subsequently, a palladium-catalyzed Suzuki coupling is utilized to merge two advanced intermediates, effectively completing the carbon skeleton of this compound. This convergent approach enhances the overall efficiency of the synthesis.

Key Transformations and Experimental Data

The successful synthesis of this compound hinges on two critical carbon-carbon bond-forming reactions: a Wittig reaction to form a specific olefin and a Suzuki coupling to unite the two major fragments.